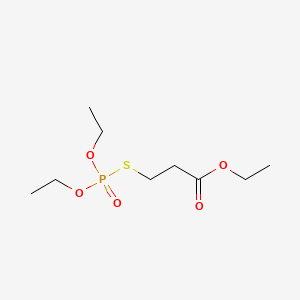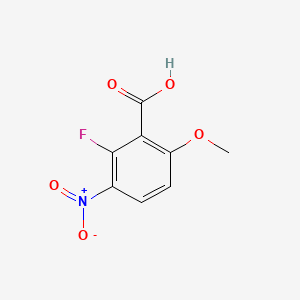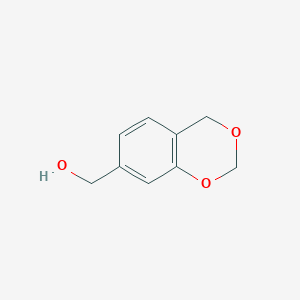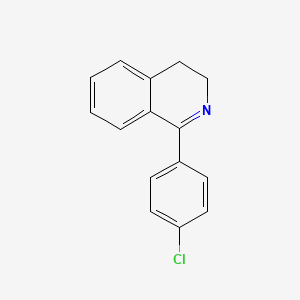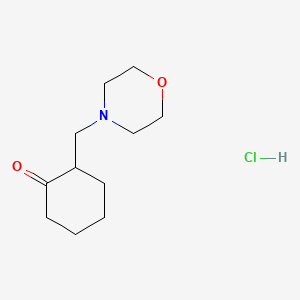
Cyclohexanone, 2-(morpholinomethyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride is an organic compound that features a cyclohexanone core with a morpholinomethyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholinomethyl)cyclohexan-1-one hydrochloride typically involves the Mannich reaction, where cyclohexanone reacts with formaldehyde and morpholine in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-(morpholinomethyl)cyclohexan-1-one hydrochloride can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Cyclohexanone derivatives or carboxylic acids.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the nucleophile used.
科学的研究の応用
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism by which 2-(morpholinomethyl)cyclohexan-1-one hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The morpholine ring can engage in hydrogen bonding and other interactions, while the cyclohexanone core provides a rigid framework that can fit into specific binding sites. This combination allows the compound to modulate biological pathways effectively.
類似化合物との比較
Similar Compounds
Morpholine derivatives: Compounds like 2-(morpholinomethyl)acrylonitrile and 2-(morpholinomethyl)cyclopentanone hydrochloride share structural similarities.
Cyclohexanone derivatives: Compounds such as 2-(aminomethyl)cyclohexanone and 2-(hydroxymethyl)cyclohexanone are structurally related.
Uniqueness
2-(Morpholinomethyl)cyclohexan-1-one hydrochloride is unique due to the presence of both the morpholine ring and the cyclohexanone core, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, from organic synthesis to medicinal chemistry.
特性
CAS番号 |
37408-97-2 |
|---|---|
分子式 |
C11H20ClNO2 |
分子量 |
233.73 g/mol |
IUPAC名 |
2-(morpholin-4-ylmethyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-11-4-2-1-3-10(11)9-12-5-7-14-8-6-12;/h10H,1-9H2;1H |
InChIキー |
QKVBPNBPALPVHE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(C1)CN2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


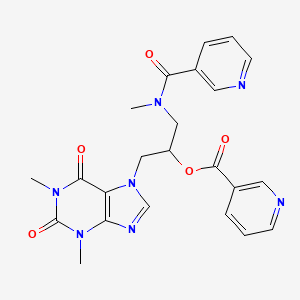
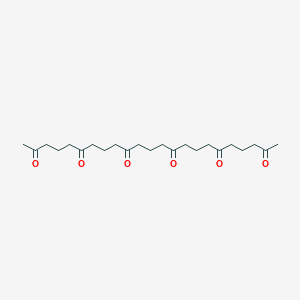
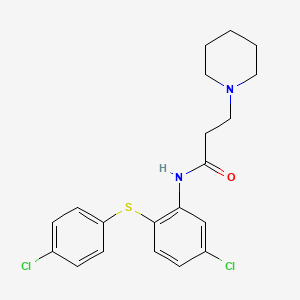
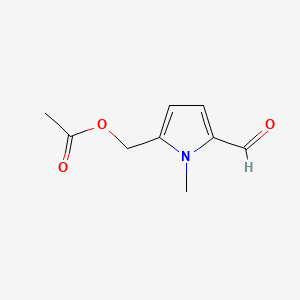
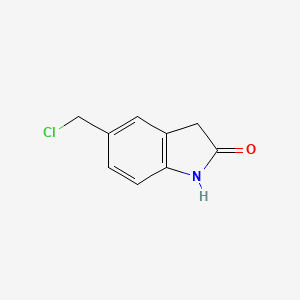
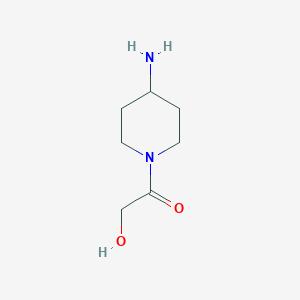
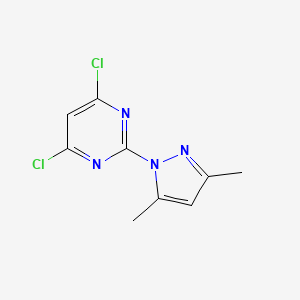
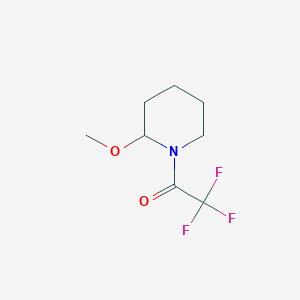
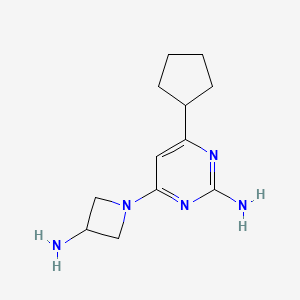
![8-Trimethylsilyloxybicyclo[4.2.0]oct-3-en-7-one](/img/structure/B13943039.png)
